molecular formula C17H18N4O3S B418087 7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B418087
M. Wt: 358.4g/mol
InChI Key: AOSNAVZVCREIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C17H18N4O3S This compound is known for its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the ethyl, dimethyl, and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-ethyl-1,3-dimethyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione include:

  • 1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4g/mol

IUPAC Name

7-ethyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione

InChI

InChI=1S/C17H18N4O3S/c1-4-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)25-10-12(22)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

AOSNAVZVCREIHI-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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